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Introduction
LY345899 is a folate analog that has garnered attention in preclinical cancer research for its

role as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and

methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical

components of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides

and amino acids, and for maintaining cellular redox balance. Upregulation of MTHFD2 is a

characteristic feature of many cancer types, correlating with poor prognosis and making it an

attractive target for therapeutic intervention. This technical guide provides an in-depth overview

of the preliminary cytotoxic effects of LY345899, focusing on quantitative data, detailed

experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action
LY345899 exerts its cytotoxic effects by inhibiting MTHFD1 and MTHFD2, which are key

enzymes in the folate-mediated one-carbon metabolism pathway. MTHFD1 is primarily located

in the cytoplasm, while MTHFD2 resides in the mitochondria. Inhibition of these enzymes

disrupts the production of formate and one-carbon units necessary for de novo purine and

thymidylate synthesis. This disruption of nucleotide biosynthesis is a primary driver of the

compound's anti-proliferative effects.
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Furthermore, the inhibition of MTHFD2, a significant source of mitochondrial NADPH, leads to

a disturbance in the cellular redox homeostasis.[1] This results in an imbalance between

reactive oxygen species (ROS) production and the cell's antioxidant capacity, leading to

increased oxidative stress and subsequent apoptosis.[2][3]

Quantitative Cytotoxicity Data
LY345899 has demonstrated inhibitory activity against both MTHFD1 and MTHFD2 enzymes

and has shown cytotoxic effects in various cancer cell lines, particularly those with high

MTHFD2 expression.

Target/Cell
Line

Assay Type Endpoint Value Reference

MTHFD1

(human)
Enzymatic Assay IC50 96 nM [4]

MTHFD2

(human)
Enzymatic Assay IC50 663 nM [4]

LoVo (Colorectal

Cancer)

Cell Viability

(MTS)

Decreased

Viability
Not Quantified [2]

SW620

(Colorectal

Cancer)

Cell Viability

(MTS)

Decreased

Viability
Not Quantified [2]

HCT116

(Colorectal

Cancer)

Cell Viability

(MTS)

Decreased

Viability
Not Quantified [2]

In Vivo Efficacy in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model[1]

Treatment Group
Mean Tumor Weight (mg) ±
SD

Statistical Significance (vs.
Vehicle)

Vehicle 1.83 ± 0.19 -

LY345899 0.74 ± 0.30 P < .001
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Experimental Protocols
Cell Viability Assay (MTS)
This protocol is adapted from the study by Ju et al. (2019) to assess the effect of LY345899 on

the viability of colorectal cancer cells.[2]

Materials:

Colorectal cancer cell lines (e.g., LoVo, SW620, HCT116)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

96-well plates

LY345899

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium)

Plate reader

Procedure:

Seed colorectal cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of

complete growth medium.

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of LY345899 in complete growth medium.

After 24 hours, replace the medium with fresh medium containing various concentrations of

LY345899 or vehicle control (e.g., DMSO).

Incubate the cells for 72 hours.

Add 20 µL of MTS reagent to each well.

Incubate the plates for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow
Cytometry)
This protocol describes the detection of apoptosis in cancer cells treated with LY345899 using

Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.

Materials:

Cancer cell lines

6-well plates

LY345899

Annexin V-FITC Apoptosis Detection Kit

1X Binding Buffer

Propidium Iodide (PI)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of LY345899 or vehicle control for the desired

time period (e.g., 48 hours).

Harvest the cells, including both adherent and floating populations, by trypsinization and

centrifugation.

Wash the cells twice with cold PBS.
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

In Vivo Colorectal Cancer Xenograft Model
This protocol is based on the study by Ju et al. (2019) to evaluate the in vivo antitumor activity

of LY345899.[1]

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Colorectal cancer cells (e.g., patient-derived xenograft tissue or cell lines like SW620, LoVo)

LY345899

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant colorectal cancer cells or patient-derived tumor fragments into the

flanks of the mice.

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Randomize the mice into treatment and control groups (n=5-10 mice per group).
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Administer LY345899 (e.g., 5-10 mg/kg) or vehicle control via intraperitoneal injection, 5 days

a week for 4 weeks.[5]

Measure tumor volume with calipers every few days using the formula: Volume = (length ×

width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weighing and further

analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways and Visualizations
The cytotoxic effects of LY345899 are mediated through the disruption of one-carbon

metabolism, leading to nucleotide depletion and redox imbalance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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